Cas no 1445951-64-3 (Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo3,4-CAzepine-7(1H)-Carboxylate)

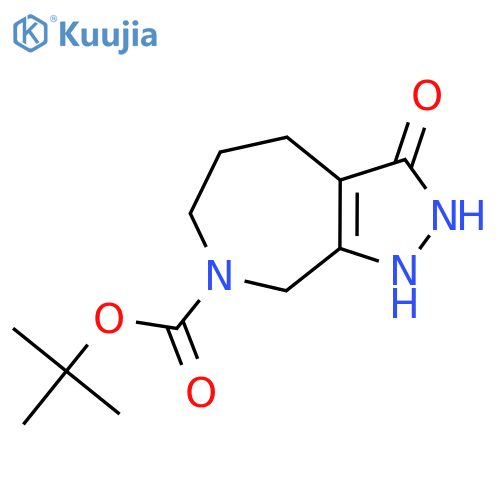

1445951-64-3 structure

商品名:Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo3,4-CAzepine-7(1H)-Carboxylate

CAS番号:1445951-64-3

MF:C12H19N3O3

メガワット:253.297562837601

MDL:MFCD25509332

CID:4600293

Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo3,4-CAzepine-7(1H)-Carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate

- tert-butyl 3-oxo-1,2,4,5,6,8-hexahydropyrazolo[3,4-c]azepine-7-carboxylate

- VHC95164

- W14889

- t-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate

- tert-butyl 3-hydroxy-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-c]azepine-7-carboxylate

- Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo3,4-CAzepine-7(1H)-Carboxylate

-

- MDL: MFCD25509332

- インチ: 1S/C12H19N3O3/c1-12(2,3)18-11(17)15-6-4-5-8-9(7-15)13-14-10(8)16/h4-7H2,1-3H3,(H2,13,14,16)

- InChIKey: WXSKAYBWLLDOBD-UHFFFAOYSA-N

- ほほえんだ: O(C(N1CC2=C(C(NN2)=O)CCC1)=O)C(C)(C)C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 409

- トポロジー分子極性表面積: 70.7

- 疎水性パラメータ計算基準値(XlogP): 0.8

Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo3,4-CAzepine-7(1H)-Carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-268978-10g |

tert-butyl 3-hydroxy-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-c]azepine-7-carboxylate |

1445951-64-3 | 10g |

$2166.0 | 2023-09-11 | ||

| TRC | B943083-5mg |

Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo[3,4-C]Azepine-7(1H)-Carboxylate |

1445951-64-3 | 5mg |

$ 70.00 | 2022-06-01 | ||

| Enamine | EN300-268978-2.5g |

tert-butyl 3-hydroxy-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-c]azepine-7-carboxylate |

1445951-64-3 | 2.5g |

$1360.0 | 2023-09-11 | ||

| Enamine | EN300-268978-10.0g |

tert-butyl 3-hydroxy-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-c]azepine-7-carboxylate |

1445951-64-3 | 10.0g |

$2166.0 | 2023-02-28 | ||

| Enamine | EN300-268978-5g |

tert-butyl 3-hydroxy-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-c]azepine-7-carboxylate |

1445951-64-3 | 5g |

$1723.0 | 2023-09-11 | ||

| A2B Chem LLC | AI35910-100mg |

tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1h)-carboxylate |

1445951-64-3 | 95% | 100mg |

$456.00 | 2024-04-20 | |

| A2B Chem LLC | AI35910-1g |

tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1h)-carboxylate |

1445951-64-3 | 95% | 1g |

$1519.00 | 2024-04-20 | |

| Aaron | AR00HXUA-500mg |

Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo[3,4-C]Azepine-7(1H)-Carboxylate |

1445951-64-3 | 95% | 500mg |

$1233.00 | 2023-12-16 | |

| A2B Chem LLC | AI35910-500mg |

tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1h)-carboxylate |

1445951-64-3 | 95% | 500mg |

$1085.00 | 2024-04-20 | |

| A2B Chem LLC | AI35910-250mg |

tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1h)-carboxylate |

1445951-64-3 | 95% | 250mg |

$760.00 | 2024-04-20 |

Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo3,4-CAzepine-7(1H)-Carboxylate 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

1445951-64-3 (Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo3,4-CAzepine-7(1H)-Carboxylate) 関連製品

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2039-76-1(3-Acetylphenanthrene)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1445951-64-3)Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo3,4-CAzepine-7(1H)-Carboxylate

清らかである:99%

はかる:1g

価格 ($):1102